Cas no 1824278-05-8 (Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-)

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-, is a brominated aromatic aldehyde with methoxy substituents at the 4- and 6-positions. This compound is characterized by its reactive aldehyde group and electron-rich aromatic ring, making it a valuable intermediate in organic synthesis. The presence of bromine enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the dimethoxy groups influence its electronic properties and solubility. Its structural features make it suitable for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. The compound’s defined reactivity and stability under controlled conditions ensure consistent performance in synthetic applications.
Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- structure
1824278-05-8 structure
Product name:Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-
CAS No:1824278-05-8
MF:C10H11BrO3
Molecular Weight:259.096542596817
CID:5966341
PubChem ID:165664463

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- 化学的及び物理的性質

名前と識別子

    • Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-
    • 2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
    • EN300-1914930
    • 1824278-05-8
    • インチ: 1S/C10H11BrO3/c1-13-7-5-9(11)8(3-4-12)10(6-7)14-2/h4-6H,3H2,1-2H3
    • InChIKey: IYWWAFJQNGGOPZ-UHFFFAOYSA-N
    • SMILES: C1(CC=O)=C(OC)C=C(OC)C=C1Br

計算された属性

  • 精确分子量: 257.98916g/mol
  • 同位素质量: 257.98916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • 密度みつど: 1.410±0.06 g/cm3(Predicted)
  • Boiling Point: 328.1±37.0 °C(Predicted)

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1914930-0.05g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
0.05g
$1200.0 2023-09-17
Enamine
EN300-1914930-10.0g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
10g
$6144.0 2023-06-02
Enamine
EN300-1914930-0.5g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
0.5g
$1372.0 2023-09-17
Enamine
EN300-1914930-5.0g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
5g
$4143.0 2023-06-02
Enamine
EN300-1914930-2.5g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
2.5g
$2800.0 2023-09-17
Enamine
EN300-1914930-0.1g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
0.1g
$1257.0 2023-09-17
Enamine
EN300-1914930-1g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
1g
$1429.0 2023-09-17
Enamine
EN300-1914930-10g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
10g
$6144.0 2023-09-17
Enamine
EN300-1914930-0.25g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
0.25g
$1315.0 2023-09-17
Enamine
EN300-1914930-5g
2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde
1824278-05-8
5g
$4143.0 2023-09-17

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- 関連文献

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-に関する追加情報

Comprehensive Overview of Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- (CAS No. 1824278-05-8)

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- (CAS No. 1824278-05-8) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique bromo and dimethoxy functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, which includes a benzeneacetaldehyde backbone, makes it particularly valuable for constructing pharmacologically active scaffolds. Researchers and industry professionals often seek this compound for its potential applications in drug discovery and material science.

The growing interest in Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- is reflected in the increasing number of searches for terms like "synthesis of 2-bromo-4,6-dimethoxybenzeneacetaldehyde" and "CAS 1824278-05-8 applications". These queries highlight the compound's relevance in modern chemical research. Additionally, its role in green chemistry initiatives has become a hot topic, as scientists explore sustainable methods for its production. The compound's dimethoxy groups, for instance, are often studied for their electron-donating properties, which can influence reaction mechanisms and product yields.

From a structural perspective, Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- exhibits intriguing reactivity due to the presence of both bromo and aldehyde functionalities. The bromo group serves as a handle for further functionalization through cross-coupling reactions, while the aldehyde group can participate in condensation or reduction reactions. This dual reactivity makes the compound a favorite among synthetic chemists working on heterocyclic compounds or natural product analogs. Searches for "2-bromo-4,6-dimethoxybenzeneacetaldehyde reactivity" and "CAS 1824278-05-8 derivatives" underscore its importance in these areas.

In the context of pharmaceutical applications, Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- has been investigated as a building block for bioactive molecules. Its incorporation into drug candidates has been explored in studies targeting various therapeutic areas, including anti-inflammatory and antimicrobial agents. The compound's dimethoxy substitution pattern is particularly noteworthy, as it mimics motifs found in many natural products with medicinal properties. This has led to a surge in searches for "pharmaceutical uses of 2-bromo-4,6-dimethoxybenzeneacetaldehyde" and "CAS 1824278-05-8 in drug development".

Another area where Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- shines is in material science. Its aromatic core and functional groups make it a candidate for designing advanced polymers or ligands for catalytic systems. Researchers are particularly interested in how the bromo group can be leveraged to create cross-linked networks or metal-organic frameworks (MOFs). Queries such as "2-bromo-4,6-dimethoxybenzeneacetaldehyde in materials science" and "CAS 1824278-05-8 polymer applications" reflect this emerging trend.

Analytical techniques for characterizing Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- are also a point of interest. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to verify its purity and structure. The compound's distinct spectral signatures, such as those arising from its bromo and dimethoxy groups, facilitate its identification in complex mixtures. This has led to searches like "HPLC analysis of CAS 1824278-05-8" and "NMR data for 2-bromo-4,6-dimethoxybenzeneacetaldehyde".

In summary, Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- (CAS No. 1824278-05-8) is a multifaceted compound with broad applications in synthetic chemistry, pharmaceuticals, and material science. Its unique structural features, including the bromo and dimethoxy substituents, make it a valuable tool for researchers. As interest in sustainable chemistry and advanced materials grows, this compound is likely to remain a focal point of scientific inquiry. Whether you're searching for "synthetic routes to 2-bromo-4,6-dimethoxybenzeneacetaldehyde" or "CAS 1824278-05-8 properties", this compound offers a wealth of opportunities for innovation.

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